Piperazine, 1-[2-(3-fluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride Piperazine, 1-[2-(3-fluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16389298
InChI: InChI=1S/C21H27FN2.2ClH/c22-21-10-4-8-20(18-21)11-13-24-16-14-23(15-17-24)12-5-9-19-6-2-1-3-7-19;;/h1-4,6-8,10,18H,5,9,11-17H2;2*1H
SMILES:
Molecular Formula: C21H29Cl2FN2
Molecular Weight: 399.4 g/mol

Piperazine, 1-[2-(3-fluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride

CAS No.:

Cat. No.: VC16389298

Molecular Formula: C21H29Cl2FN2

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

Piperazine, 1-[2-(3-fluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride -

Specification

Molecular Formula C21H29Cl2FN2
Molecular Weight 399.4 g/mol
IUPAC Name 1-[2-(3-fluorophenyl)ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride
Standard InChI InChI=1S/C21H27FN2.2ClH/c22-21-10-4-8-20(18-21)11-13-24-16-14-23(15-17-24)12-5-9-19-6-2-1-3-7-19;;/h1-4,6-8,10,18H,5,9,11-17H2;2*1H
Standard InChI Key WBVJUOFQZRUVEI-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CCCC2=CC=CC=C2)CCC3=CC(=CC=C3)F.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound’s systematic name, 1-[2-(3-fluorophenyl)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride, reflects its piperazine backbone substituted with two distinct aromatic groups: a 3-fluorophenyl ethyl moiety at position 1 and a 3-phenylpropyl chain at position 4 . The dihydrochloride salt form enhances its solubility in aqueous environments, a common modification for pharmaceutical agents .

Molecular Formula: C21H29Cl2FN2\text{C}_{21}\text{H}_{29}\text{Cl}_2\text{FN}_2
Molecular Weight: 399.4 g/mol .

Structural Analysis

The piperazine ring adopts a chair conformation, with nitrogen atoms at positions 1 and 4 coordinating the substituents. Key structural features include:

  • 3-Fluorophenyl ethyl group: A fluorine atom at the meta position of the phenyl ring introduces electronegativity, potentially influencing receptor binding .

  • 3-Phenylpropyl chain: A three-carbon alkyl linker connects the piperazine ring to a phenyl group, providing hydrophobicity .

  • Dihydrochloride counterions: These neutralize the basic piperazine nitrogens, improving stability and solubility .

Synthesis and Manufacturing

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the correct nitrogen atom requires controlled reaction conditions .

  • Purification: Column chromatography or recrystallization is employed to isolate the dihydrochloride form .

Physicochemical Properties

Solubility and Stability

PropertyValue/DescriptionSource
SolubilityFreely soluble in water, methanol
Storage Conditions2–8°C; stable for 6 months at -80°C
pH StabilityStable in acidic buffers (pH 2–4)

The dihydrochloride salt’s hygroscopic nature necessitates anhydrous storage to prevent decomposition .

Spectroscopic Data

Although specific spectral data (e.g., NMR, IR) are unavailable in the provided sources, analogous piperazines exhibit:

  • 1H^1\text{H}-NMR: Peaks for aromatic protons (δ 6.5–7.5 ppm), ethylenic chains (δ 2.5–3.5 ppm), and piperazine ring protons (δ 2.0–3.0 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 399.4 corresponding to C21H29Cl2FN2\text{C}_{21}\text{H}_{29}\text{Cl}_2\text{FN}_2 .

Pharmacological Implications

Mechanistic Insights

Piperazine derivatives often target neurotransmitter receptors. For example:

  • Dopamine D2/Serotonin 5-HT1A Receptors: Substitutions at the 1- and 4-positions modulate affinity for these receptors, suggesting potential antipsychotic or anxiolytic activity .

  • σ-1 Receptor Binding: Fluorinated aromatic groups enhance interactions with σ-1 receptors, implicated in neuropathic pain .

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s dual hydrophobic/hydrophilic balance makes it a candidate for:

  • Central Nervous System (CNS) Drugs: Penetration of the blood-brain barrier is facilitated by the phenylpropyl chain .

  • Prodrug Formulations: The dihydrochloride salt could serve as a prodrug, metabolized to the active free base in vivo .

Patent Landscape

Patent AU2006280203B2 protects piperazine derivatives with trifluoromethyl and methoxy substituents, highlighting industry interest in fluorinated analogs for intellectual property.

Future Research Directions

Unanswered Questions

  • In Vivo Efficacy: Pharmacokinetic studies are needed to assess bioavailability and half-life.

  • Structure-Activity Relationships (SAR): Systematic variation of substituents could optimize receptor selectivity.

Collaborative Opportunities

Academic-industry partnerships could accelerate the compound’s transition from preclinical research to clinical trials, particularly for CNS disorders.

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